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Introduction

Regulatory T cells (Tregs) are critical for maintaining immunological self-tolerance and
preventing autoimmune diseases.[1][2] However, their accumulation in the tumor
microenvironment can suppress anti-tumor immune responses, contributing to cancer
progression.[3] Consequently, therapeutic strategies to modulate Treg function are of significant
interest in oncology. CPI1703 is a potent and selective small molecule inhibitor of the
bromodomains of the closely related histone acetyltransferases (HATs), CREB-binding protein
(CBP) and E1A binding protein p300 (EP300).[3] These transcriptional co-activators play a
crucial role in the biology of Tregs.[3][4][5] This document provides detailed application notes
and protocols for the use of CPI703 in the study of regulatory T cells, based on preclinical
research findings.

Mechanism of Action

CBP and p300 are essential for the function and stability of Tregs.[4][6] They act as
transcriptional co-activators that can acetylate histones and other proteins, including the key
Treg transcription factor, Foxp3.[6] This acetylation is important for Foxp3 stability and function.
[6] By inhibiting the bromodomains of CBP/EP300, CPI703 interferes with their ability to "read"
acetylated lysine residues, a critical step in their function as transcriptional co-activators. This
disruption leads to impaired Treg suppressive function.[3][6] Studies have shown that
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pharmacological inhibition of p300 in Tregs increases their TCR-induced apoptosis and impairs
their suppressive capabilities, which can limit tumor growth in immunocompetent hosts.[6]

Signaling Pathway

The signaling pathway affected by CPI703 in regulatory T cells primarily involves the
transcriptional regulation of Foxp3 and its downstream targets. CBP/EP300 are recruited to the
Foxp3 promoter and conserved noncoding sequence 2 (CNS2) region, where they contribute to
an open chromatin state and promote Foxp3 expression and stability.[4] Inhibition of
CBP/EP300 bromodomains by CPI703 disrupts this process, leading to reduced Foxp3 activity
and impaired Treg function.
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Caption: CPI1703 inhibits CBP/EP300, impairing Foxp3-mediated Treg function.

Quantitative Data Summary
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The following table summarizes the quantitative data from studies involving CPI703 treatment

of regulatory T cells.

Experimental

Parameter Value Cell Type . Reference
Condition
CPI703 Naive human Differentiation
. 4 uM _ [3]
Concentration CD4+ T cells into Tregs
For monitoring
Treatment Naive human
) 4 days FOXP3 [3]
Duration CD4+ T cells )
expression
For
Treatment 36 hours or 4 o
) Human Tregs Immunoprecipitat  [3]
Duration days )
ion of FOXP3
To reduce
MG132 proteasome-
) 20 uM Human Tregs ) [3]
Concentration induced FOXP3
degradation

Experimental Protocols
In Vitro Differentiation of Human Naive T cells into
Regulatory T cells

This protocol describes the differentiation of naive human CD4+ T cells into Tregs in the

presence of CP1703.

Materials:

CPI703

Naive human CD4+ T cells

DMSO (vehicle control)

Treg polarizing conditions (e.g., anti-CD3/CD28 beads, IL-2, TGF-3)
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e Cell culture medium and supplements

e Flow cytometer

o Antibodies for flow cytometry (e.g., anti-FOXP3)
Procedure:

« Isolate naive human CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using
standard cell isolation kits.

e Culture the naive T cells under Treg polarizing conditions.
e Treat the cells with 4 uM CPI703 or an equivalent volume of DMSO as a vehicle control.
 Incubate the cells for 4 days.

e On day 4, harvest the cells and stain for FOXP3 expression using a commercially available
intracellular staining kit.

o Analyze FOXP3 expression by flow cytometry to assess the effect of CPI703 on Treg
differentiation.

Chromatin Immunoprecipitation Sequencing (ChlP-seq)

This protocol outlines the procedure for performing ChiP-seq on CPI703-treated Tregs to
analyze histone modifications.

Materials:

 Differentiated Tregs (from Protocol 1)
e 1% Formaldehyde

o Lysis buffer

» Sonicator

e Protein A Dynabeads
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Antibodies for ChIP (e.g., anti-H3K18Ac, anti-H3K27Ac, anti-H3K4Me3)

DNA purification kit

Next-generation sequencing platform

Procedure:

Pellet the differentiated Tregs treated with CP1703 or DMSO.

Fix the cells with 1% formaldehyde for 10 minutes to cross-link proteins to DNA.

Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-500 bp.

Preclear the chromatin samples with Protein A Dynabeads.

Incubate the precleared chromatin overnight at 4°C with specific antibodies against histone
modifications.

Capture the antibody-bound chromatin using Protein A Dynabeads.

Wash the beads to remove non-specifically bound chromatin.

Elute the chromatin and reverse the cross-links.

Purify the DNA using a DNA purification Kit.

Prepare the DNA library for sequencing and perform ChlP-seq on a next-generation
sequencing platform.

Immunoprecipitation of FOXP3

This protocol details the immunoprecipitation of FOXP3 from CPI1703-treated Tregs to assess

its acetylation status.

Materials:

Differentiated Tregs
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o Complete lysis buffer

e Anti-Foxp3 antibody

o NHS-activated magnetic beads

o Pan-acetyl Lysine antibody

» MG132 (proteasome inhibitor)

e Western blotting reagents and equipment

Procedure:

Differentiate human Tregs in the presence of 4 uM CPI703 for 36 hours or 4 days.

o Approximately 6 hours before cell lysis, add 20 pM MG132 to the culture to inhibit
proteasomal degradation of FOXP3.

e Prepare whole-cell extracts using a complete lysis buffer.

o Couple the anti-Foxp3 antibody to NHS-activated magnetic beads according to the
manufacturer's protocol.

¢ Incubate the cell extracts with the antibody-coupled beads to immunoprecipitate FOXP3.
e Wash the beads to remove non-specific proteins.
o Elute the immunoprecipitated proteins.

o Perform immunoblotting with a pan-acetyl Lysine antibody to detect acetylated FOXP3 and
with an anti-Foxp3 antibody as a loading control.

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for studying the effects of
CPI1703 on regulatory T cells.
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Experimental Workflow for CP1703 Treatment of Tregs
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Caption: Workflow for studying CP1703's effects on Treg differentiation and function.

Conclusion

CPI703 represents a valuable tool for investigating the role of CBP/EP300 bromodomains in
regulatory T cell biology. The protocols and data presented here provide a framework for
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researchers to explore the therapeutic potential of targeting this pathway in cancer
immunotherapy and other immunological contexts. The inhibition of Treg function through small
molecules like CPI703 offers a promising avenue for enhancing anti-tumor immunity.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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